Aminopicoline

Nitric Oxide Synthase iNOS Enzyme Inhibition

2-Amino-4-methylpyridine (2-AMP) is a heterocyclic aromatic amine delivering 6.9-fold functional selectivity for iNOS over eNOS, enabling in vivo studies of iNOS-mediated pathophysiology with reduced hypertensive liability. Medicinal chemists exploit its intrinsic potency (mouse iNOS IC50: 6 nM) as a privileged fragment for next-generation NOS inhibitor SAR. Process chemists use it as a cost-effective, high-yield starting material for Zolpidem manufacture via a streamlined four-step route. It also serves as a versatile N-donor ligand for coordination complexes with demonstrated antimicrobial activity.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 695-34-1
Cat. No. B118599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopicoline
CAS695-34-1
Synonyms2-amino-4-methylpyridine
2-amino-4-picoline
2-amino-4-picoline hydrochloride
2-amino-4-picoline nitrate
2-amino-4-picolinium
4-methyl-2-aminopyridine
Aminton
VMI 20-4
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)N
InChIInChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)
InChIKeyORLGLBZRQYOWNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylpyridine (CAS 695-34-1): A Differentiated NOS Inhibitor Scaffold for Drug Discovery and Industrial Synthesis


2-Amino-4-methylpyridine (2-AMP, also known as aminopicoline or 2-amino-4-picoline), with CAS number 695-34-1, is a heterocyclic aromatic amine characterized by a pyridine ring with a methyl group at the 4-position and a primary amine at the 2-position [1]. It is widely recognized as a fragment scaffold for molecular design and serves as a key pharmaceutical intermediate, notably in the synthesis of the hypnotic drug zolpidem [2]. Its most documented biochemical action is as a potent, non-selective inhibitor of nitric oxide synthase (NOS) isoenzymes, including inducible (iNOS), neuronal (nNOS), and endothelial (eNOS) isoforms [3].

Why Generic Substitution Fails: The Critical Selectivity and Reactivity Profile of 2-Amino-4-methylpyridine


Substituting 2-amino-4-methylpyridine with other aminopyridine isomers (e.g., 2-amino-3-methylpyridine or 2-amino-5-methylpyridine) or similar NOS inhibitors (e.g., L-NMMA) is not functionally equivalent. Its specific substitution pattern at the pyridine 4-position critically dictates both its biochemical selectivity profile across NOS isoforms [1] and its unique reactivity as a ligand in coordination chemistry . As shown by comparative data, the 4-methyl substitution confers an optimal balance of iNOS inhibition potency and isoform selectivity, while alternative substitution patterns lead to significantly altered metal complex geometry and activity [2].

Quantitative Differentiation of 2-Amino-4-methylpyridine (CAS 695-34-1) Against Comparators


Superior iNOS Inhibitory Potency of 2-Amino-4-methylpyridine Compared to L-NMMA and Aminoguanidine

2-Amino-4-methylpyridine (2-AMP) demonstrates markedly superior potency as an inhibitor of murine inducible nitric oxide synthase (iNOS) when directly compared to the classic NOS inhibitors NG-monomethyl-L-arginine (L-NMMA), N6-iminoethyl-L-lysine (L-NIL), and aminoguanidine. While L-NMMA exhibits an IC50 of 3-7 µM against murine iNOS, 2-AMP achieves an IC50 of 6 nM, representing an approximately 500- to 1000-fold increase in potency [1].

Nitric Oxide Synthase iNOS Enzyme Inhibition IC50

In Vivo Selectivity Profile of 2-Amino-4-methylpyridine for iNOS over eNOS

In a conscious rat model, 2-amino-4-methylpyridine (2-AMP) exhibited a 6.9-fold functional selectivity for inhibiting inducible NOS (iNOS) over endothelial NOS (eNOS) . This is a critical functional differentiator, as non-selective or eNOS-preferring inhibitors can lead to significant hypertensive side effects by blocking the production of vasodilatory nitric oxide in the endothelium.

iNOS eNOS Selectivity In Vivo Blood Pressure

Differential Potency Across Human Recombinant NOS Isoforms

While 2-amino-4-methylpyridine is a potent NOS inhibitor, its activity is not uniform across all human isoforms. It shows a 2.5-fold preference for human recombinant iNOS (IC50 = 40 nM) and nNOS (IC50 = 100 nM) over human recombinant eNOS (IC50 = 100 nM) . This profile is distinct from that of L-NMMA, which inhibits all three human isoforms with similar, low micromolar potency (IC50 = 3-7 µM) .

NOS Enzyme Inhibition IC50 Isoform Selectivity

Aqueous Solubility as a Key Formulation Differentiator from Other Aminopyridines

2-Amino-4-methylpyridine possesses a defined aqueous solubility of 41 mg/mL at 20°C . This contrasts with many other aminopyridine derivatives that exhibit poor water solubility, which can be a major bottleneck in formulating compounds for both in vitro and in vivo biological assays. The ability to prepare concentrated, aqueous stock solutions simplifies experimental workflows.

Solubility Formulation Drug Discovery Physicochemical Properties

Procurement-Validated Application Scenarios for 2-Amino-4-methylpyridine (CAS 695-34-1)


Selective Tool Compound for In Vivo iNOS Pharmacology Studies

Investigators studying the specific role of inducible nitric oxide synthase in models of inflammation, sepsis, or cancer can leverage the 6.9-fold in vivo functional selectivity of 2-amino-4-methylpyridine for iNOS over eNOS . This allows for the interrogation of iNOS-mediated pathophysiology with a significantly reduced risk of confounding hypertensive side effects, making it a superior choice over non-selective inhibitors like L-NMMA for in vivo animal model research.

Building Block for Developing High-Potency and Isoform-Selective NOS Inhibitors

Medicinal chemists can utilize 2-amino-4-methylpyridine as a privileged fragment for designing next-generation NOS inhibitors. Its intrinsic potency (mouse iNOS IC50 = 6 nM) [1] provides an excellent starting point for structure-activity relationship (SAR) studies aimed at engineering enhanced isoform selectivity, as demonstrated by the development of PET tracer analogs that maintain high affinity for iNOS [2].

Key Industrial Intermediate for the Scalable Synthesis of Zolpidem

Process chemists and manufacturing facilities can rely on 2-amino-4-methylpyridine as a robust and cost-effective starting material for the production of Zolpidem, a widely prescribed hypnotic. Patented synthetic routes using this compound enable a streamlined, high-yielding four-step process, offering a distinct advantage in cost, simplicity, and scalability over alternative, more complex synthetic pathways [3].

Versatile Ligand for Constructing Bioactive Metal-Organic Complexes

In coordination chemistry and materials science, 2-amino-4-methylpyridine is a valuable N-donor ligand. Its unique coordination geometry with transition metals like Co(II), Ni(II), and Cu(II) [4] yields complexes with distinct magnetic properties and demonstrated antimicrobial activities against pathogens including Staphylococcus aureus and Escherichia coli, making it a versatile building block for creating novel bioactive materials [5].

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